2-Methylpropyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate
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Overview
Description
2-Methylpropyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes an indole moiety and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a pyrazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
2-Methylpropyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropyl 3-(2H-indol-2-ylidene)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
- 1-H-pyrrolo-2,5-dione,3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-(9CI)
Uniqueness
2-Methylpropyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to its specific combination of indole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
827317-50-0 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-methylpropyl 5-(1H-indol-2-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H17N3O2/c1-10(2)9-21-16(20)12-8-17-19-15(12)14-7-11-5-3-4-6-13(11)18-14/h3-8,10,18H,9H2,1-2H3,(H,17,19) |
InChI Key |
DXYBTGSCKYMMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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